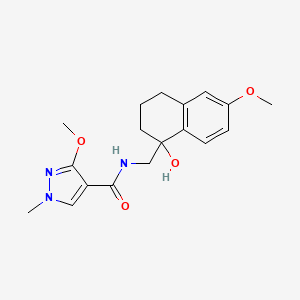

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Position within Pyrazole-4-Carboxamide Chemical Family

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide belongs to the pyrazole-4-carboxamide family, characterized by a pyrazole ring substituted at position 4 with a carboxamide group. The compound distinguishes itself through:

- Substituent Complexity : A 3-methoxy group and 1-methyl group on the pyrazole ring, coupled with a tetrahydronaphthalenylmethyl side chain.

- Structural Analogues : Compared to simpler derivatives like 1H-pyrazole-4-carboxamide (PubChem CID: 17854756) or 5-formylamino-1H-pyrazole-4-carboxamide (PubChem CID: 44819953), this compound exhibits enhanced steric bulk and lipophilicity, critical for membrane permeability and target engagement.

Table 1: Structural Comparison with Related Pyrazole-4-Carboxamides

Significance of Dual Pharmacophore Integration

The compound combines two pharmacophores:

- Pyrazole-4-Carboxamide Core : Known for kinase inhibitory activity, particularly against Aurora kinases A/B, via ATP-binding site competition.

- Tetrahydronaphthalenylmethyl Group : Enhances hydrophobic interactions with protein targets, as evidenced in analogues like N-[(1-hydroxy-6-methoxy-tetrahydronaphthalenyl)methyl]-2-(naphthalen-1-yl)acetamide (PubChem CID: 92124901).

This dual design improves:

Historical Development of Related Pyrazole Carboxamides

Pyrazole derivatives have evolved significantly since their first synthesis in 1898 via acetylene and diazomethane reactions. Key milestones include:

- Early Analogues : Simple pyrazoles like 3,5-dimethylpyrazole (Knorr synthesis).

- Medicinal Applications : Celecoxib (COX-2 inhibitor) and stanozolol (anabolic steroid) established pyrazoles as pharmacologically versatile.

- Kinase-Targeted Derivatives : Post-2000 developments focused on pyrazole-4-carboxamides, exemplified by compound 6k (IC50: 16.3 nM against Aurora kinase A).

The target compound represents a synthesis of these trends, incorporating both heterocyclic and polycyclic elements for optimized bioactivity.

Comparative Classification within Bioactive Heterocycles

Among bioactive heterocycles, the compound occupies a niche due to:

- Electron-Deficient Pyrazole Core : Facilitates π-π stacking with kinase ATP-binding sites, unlike electron-rich imidazoles or triazoles.

- Hybrid Architecture : Merges features of chromene derivatives (e.g., N-((1-hydroxy-6-methoxy-tetrahydronaphthalenyl)methyl)-4-oxo-4H-chromene-2-carboxamide) with pyrazole carboxamides, balancing rigidity and flexibility for target modulation.

Table 2: Key Heterocycles in Kinase Inhibition

This structural classification underscores the compound’s potential as a next-generation kinase inhibitor with tailored physicochemical properties.

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-21-10-14(17(20-21)25-3)16(22)19-11-18(23)8-4-5-12-9-13(24-2)6-7-15(12)18/h6-7,9-10,23H,4-5,8,11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZLEPIJSJNGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Tetrahydronaphthalene moiety : Provides hydrophobic interactions.

- Pyrazole ring : Contributes to biological activity through various interactions with biological targets.

Molecular Formula : C₁₅H₁₈N₂O₃

Molecular Weight : 278.31 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 1-hydroxy-6-methoxy-tetrahydronaphthalene with 3-methoxy-1-methylpyrazole-4-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For example:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating intrinsic pathways and modulating key signaling molecules involved in cell survival and proliferation .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | MDA-MB-231 |

| Compound B | 8.5 | HCT116 |

Antifungal Activity

The pyrazole moiety has been associated with antifungal properties. Research indicates that derivatives of pyrazole can inhibit fungal growth by disrupting cellular processes such as ergosterol biosynthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that modifications on the pyrazole ring and the tetrahydronaphthalene structure can significantly impact efficacy:

- Hydroxyl groups on the naphthalene enhance solubility and bioavailability.

- Methoxy substitutions improve interaction with target enzymes.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related compound in vitro against various cancer cell lines. Results showed that the compound induced cell cycle arrest at G2/M phase and increased apoptosis markers such as caspase activation .

Study 2: Antifungal Activity

In another study focusing on antifungal activity, a derivative was tested against several strains of Candida. The results indicated a significant reduction in fungal viability at concentrations as low as 10 µg/mL .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its ability to interact with specific biological targets, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its structural features allow it to inhibit the formation of neurotoxic amyloid beta oligomers, specifically targeting amyloid beta 1-42 monomers implicated in Alzheimer's pathology.

Key Findings:

- Inhibition Mechanism : The compound's mechanism of action primarily involves its interaction with amyloid beta oligomers, which are critical in the development of Alzheimer's disease. It has shown promise in preventing the aggregation of these toxic species.

Neuropharmacology

The compound's pharmacological properties have been explored in relation to its neuroprotective effects. It has been evaluated for its potential to enhance neuronal repair and regeneration following injuries to the spinal cord or peripheral nerves.

Case Studies:

- Neurite Outgrowth : Research indicates that compounds similar to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can stimulate neurite outgrowth, which is essential for neuronal recovery post-injury .

- SIRT2 Inhibition : The compound's derivatives have been assessed for their ability to selectively inhibit Sirtuin 2 (SIRT2), an enzyme involved in various cellular processes including aging and neurodegeneration. Compounds with similar structures exhibited low micromolar activity against SIRT2, suggesting that this compound may also possess similar inhibitory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p). These compounds share a pyrazole-carboxamide backbone but differ in substituents and core aromatic systems. Key comparisons include:

Table 1: Structural and Physical Property Comparison

Key Observations :

Aromatic vs. Partially Saturated Cores: The target compound’s tetrahydronaphthalene core introduces partial saturation, which may enhance conformational flexibility and reduce π-π stacking compared to the fully aromatic phenyl groups in 3a–3p. This could improve solubility but reduce binding affinity to rigid hydrophobic pockets .

Substituent Effects: The methoxy groups in the target compound (vs. chloro, cyano, or fluoro in 3a–3p) reduce electronegativity and electron-withdrawing effects, which may alter electronic distribution and metabolic stability. The carboxamide group is conserved across all compounds, suggesting shared reactivity in amide bond formation (e.g., via EDCI/HOBt coupling, as in ) .

Synthetic Yields: Yields for 3a–3p range from 62–71%, typical for multi-step coupling reactions.

Comparison with Pyrazolo-Pyridine Derivatives ()

describes N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (C₂₁H₂₂N₆O, MW 374.4). This compound features a fused pyrazolo[3,4-b]pyridine core, distinct from the target’s tetrahydronaphthalene system.

Key Differences :

Aromatic Complexity :

- The pyrazolo-pyridine system in is a bicyclic heteroaromatic structure, offering planar rigidity and extended π-conjugation. This contrasts with the partially saturated tetrahydronaphthalene in the target compound, which may exhibit reduced stacking interactions but better membrane permeability .

Substituent Profiles :

Broader Context of Heterocyclic Diversity ()

highlights heterocycles like coumarin-pyrimidine hybrids (e.g., compounds 4i and 4j), which incorporate fused coumarin and pyrimidine systems. These are structurally distinct from the target compound but underscore the diversity of carboxamide-containing heterocycles in drug discovery.

Q & A

Q. Table 1: Recommended Analytical Techniques

Q. Table 2: Common Contaminants in Synthesis

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted starting material | Step 1 incomplete | Silica gel chromatography |

| Metal residues | Catalyst leaching | Chelating resins (e.g., Chelex) |

| Solvent adducts | Crystallization | Recrystallization (hexane/EtOAc) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.